

Dansyl-Glu-Gly-Arg-Chloromethylketone applications in fluorescence microscopy.

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Compound of Interest

Dansyl-Glu-Gly-ArgChloromethylketone

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Application Notes: Dansyl-Glu-Gly-Arg-Chloromethylketone (D-GGACK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-Glu-Gly-Arg-Chloromethylketone, commonly abbreviated as D-GGACK, is a fluorescent activity-based probe (ABP) designed for the detection and localization of specific active serine proteases.[1][2] ABPs are powerful tools that covalently modify enzyme targets in an activity-dependent manner, allowing for direct visualization and quantification.[3] D-GGACK is composed of three key functional moieties:

- A Dansyl (1,5-DNS) group: A fluorescent reporter tag that allows for detection via
 fluorescence microscopy or in-gel imaging. Its fluorescence is often sensitive to the local
 environment, which can provide additional information upon binding to the target enzyme.[4]
 [5]
- A peptide recognition sequence (Glu-Gly-Arg): This sequence mimics the natural substrate of target proteases, guiding the probe to the active site of enzymes that preferentially cleave after an arginine residue.



• A chloromethylketone (CMK) reactive group: An irreversible "warhead" that forms a stable covalent bond with a key histidine residue in the protease's catalytic site, ensuring that only active enzymes are labeled.[6]

This combination makes D-GGACK an effective irreversible inhibitor and a specific fluorescent marker for active proteases such as thrombin, Factor Xa, and urokinase (uPA).[7] It is a valuable tool for studying biological processes where these enzymes play a critical role, including blood coagulation and cancer cell invasion.

Mechanism of Action

The utility of D-GGACK as a probe is rooted in its affinity-driven labeling mechanism.[4] The process is highly selective for the active form of the target protease.

- Recognition and Binding: The tripeptide sequence (Glu-Gly-Arg) directs the probe to the
 catalytic pocket of the target serine protease. This binding is specific, as the enzyme's
 substrate-binding subsites recognize the complementary peptide sequence.[8]
- Covalent Modification: Once positioned within the active site, the electrophilic chloromethylketone group is attacked by the nucleophilic imidazole side chain of a catalytic histidine residue.
- Irreversible Inhibition: This reaction forms a stable, covalent alkyl-enzyme bond, leading to
 the irreversible inactivation of the protease. Because the probe is now permanently attached
 to the enzyme, the fluorescent dansyl group serves as a durable marker for the location of
 the active protease.

This mechanism ensures that the fluorescent signal is directly proportional to the amount of active enzyme, rather than the total enzyme protein (active and inactive forms).



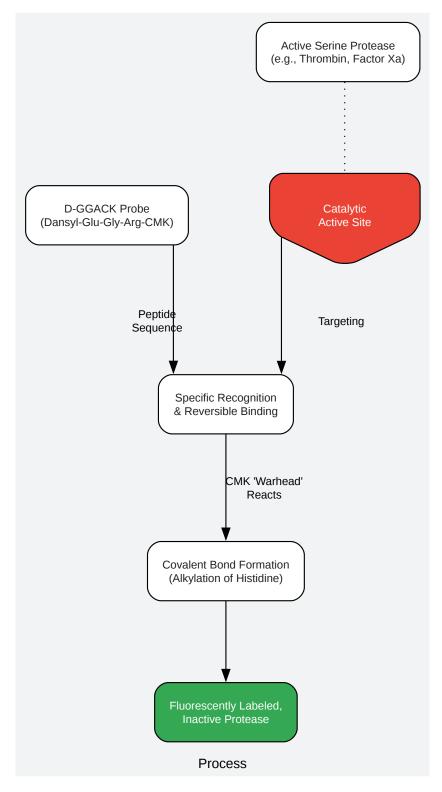


Figure 1. Mechanism of D-GGACK Action

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Caption: Mechanism of D-GGACK irreversible inhibition.



Applications in Fluorescence Microscopy

D-GGACK is primarily used to visualize the location of active target proteases. Since the probe is not cell-permeable, its application in cellular imaging is typically restricted to systems where the cell membrane has been compromised or intentionally permeabilized.[7]

- Localization in Fixed Cells: Researchers can use D-GGACK to stain fixed and permeabilized cells to determine the subcellular localization of active thrombin, Factor Xa, or uPA.
- Tissue Section Analysis: It can be applied to tissue sections to map the distribution of protease activity in complex biological samples, such as identifying regions of active coagulation in thrombi or areas of uPA activity in tumor microenvironments.
- In-gel Visualization: D-GGACK can be used to label active proteases in complex biological fluids like plasma or in cell lysates.[9] Subsequent analysis by SDS-PAGE allows for the visualization of fluorescently labeled enzymes, confirming their presence and molecular weight.[4]

Quantitative Data

The following table summarizes the key properties and specifications of **Dansyl-Glu-Gly-Arg-Chloromethylketone**.



Property	Value / Description	Reference(s)
Synonyms	1,5-DNS-GGACK, D-GGACK	[7]
Molecular Formula	C ₃₁ H ₄₄ ClN ₉ O ₈ S (as free base)	
Target Class	Serine Proteases	[6][7]
Primary Targets	Thrombin, Factor Xa, Urokinase (uPA)	[7]
Non-Target	Does not inhibit tissue plasminogen activator (tPA)	[7]
Inhibition Type	Irreversible (covalent modification)	[7]
IC50	~100 nM for Factor Xa	[7]
Fluorescent Tag	Dansyl (1,5-DNS)	[7]
Excitation (Approx.)	~335-350 nm	
Emission (Approx.)	~520-550 nm (highly solvent-dependent)	
Cell Permeability	No	[7]

Experimental Protocols Protocol 1: Reconstitution and Storage of D-GGACK

This protocol is based on manufacturer recommendations for Calbiochem® product 251700.[7]

- Reconstitution: Prepare a stock solution by reconstituting the solid D-GGACK dihydrochloride in 10 mM HCl to a final concentration of 1 mg/mL.
- Dilution: Immediately before use, dilute the stock solution into the desired physiological buffer (e.g., PBS, Tris-HCl) to the final working concentration.
- Storage:



- Store the solid, desiccated compound at 2-8°C.
- After reconstitution, aliquot the stock solution into single-use volumes and store at 4°C.
 Stock solutions are reported to be stable for up to 4 months under these conditions.[7]
 Avoid freeze-thaw cycles.

Protocol 2: Staining of Active Proteases in Fixed and Permeabilized Cells

This protocol provides a general framework for using D-GGACK to label active proteases for fluorescence microscopy. Optimization of concentrations and incubation times may be required for specific cell types and targets.



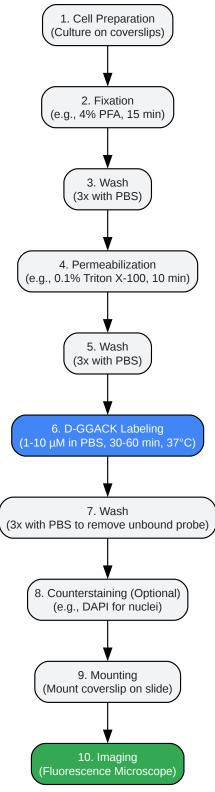


Figure 2. Workflow for Cell Staining with D-GGACK

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Caption: Experimental workflow for fluorescence microscopy.



Materials:

- Cells cultured on glass coverslips
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- D-GGACK stock solution (see Protocol 1)
- Nuclear counterstain (e.g., DAPI) (optional)
- · Mounting medium

Procedure:

- Wash cells grown on coverslips twice with PBS.
- Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
- Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
- Prepare the D-GGACK labeling solution by diluting the stock solution into PBS to a final concentration of 1-10 μM.
- Incubate the coverslips with the D-GGACK labeling solution for 30-60 minutes at 37°C in a humidified chamber, protected from light.
- Wash the cells three times with PBS for 5 minutes each to remove unbound probe.
- (Optional) If counterstaining is desired, incubate with a DAPI solution (e.g., 1 μg/mL in PBS) for 5 minutes. Wash once with PBS.



- Mount the coverslips onto glass slides using an appropriate mounting medium.
- Image the slides using a fluorescence microscope equipped with a DAPI filter set (for Dansyl, Ex: ~350 nm, Em: ~520 nm).

Protocol 3: In-gel Fluorescence Detection of Active Proteases

This protocol is adapted from general methods for activity-based protein profiling.[4][9]

Materials:

- Biological sample (e.g., human plasma, cell lysate)
- D-GGACK stock solution
- SDS-PAGE loading buffer (4x, non-reducing)
- SDS-PAGE equipment and reagents

Procedure:

- In a microcentrifuge tube, combine your biological sample (e.g., 50 μg of total protein from a cell lysate) with PBS or an appropriate reaction buffer.
- Add D-GGACK to a final concentration of 1-5 μ M. For plasma, a concentration of 5 μ M has been used.[9]
- (Optional Control) In a separate tube, pre-incubate the sample with a known, potent inhibitor
 of the target protease for 30 minutes before adding D-GGACK to confirm labeling specificity.
- Incubate the reaction mixture for 30-60 minutes at 37°C.[4][9]
- Quench the reaction by adding 4x non-reducing SDS-PAGE sample buffer. Do not boil the sample, as this can degrade the fluorophore.
- Load the samples onto an SDS-PAGE gel and run electrophoresis as usual.



 After electrophoresis, visualize the fluorescently labeled protein bands directly in the gel using a gel imager equipped with a UV or blue-light transilluminator and appropriate emission filters (e.g., excitation at ~365 nm).

Signaling Pathway Context: The Coagulation Cascade

D-GGACK is an excellent tool for visualizing key nodes in the blood coagulation cascade. Factor Xa and Thrombin (Factor IIa) are central enzymes in this pathway. Factor Xa, as part of the prothrombinase complex, activates prothrombin to thrombin. Thrombin then proceeds to cleave fibrinogen into fibrin, which polymerizes to form a blood clot. Visualizing the location of active Factor Xa and Thrombin can provide critical insights into thrombotic events.

Caption: D-GGACK targets key proteases in coagulation.

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